Cas no 28734-90-9 (Perchlorocinnoline)
Perchlorocinnoline Chemical and Physical Properties
Names and Identifiers
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- Cinnoline, 3,4,5,6,7,8-hexachloro-
- 28734-90-9
- hexachlorocinnoline
- Perchlorocinnoline
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- Inchi: 1S/C8Cl6N2/c9-2-1-3(10)8(14)16-15-7(1)6(13)5(12)4(2)11
- InChI Key: OHKHCQHUTWDUJQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=C(C2=C1C(=C(N=N2)Cl)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 335.816314Da
- Monoisotopic Mass: 333.819264Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 25.8Ų
Perchlorocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM192506-1g |
perchlorocinnoline |
28734-90-9 | 95% | 1g |
$574 | 2021-06-17 | |
| Alichem | A449041956-1g |
Perchlorocinnoline |
28734-90-9 | 95% | 1g |
$519.75 | 2023-09-02 | |
| Ambeed | A709341-1g |
Perchlorocinnoline |
28734-90-9 | 95+% | 1g |
$480.0 | 2025-02-25 | |
| Chemenu | CM192506-1g |
perchlorocinnoline |
28734-90-9 | 95% | 1g |
$576 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732449-1g |
Perchlorocinnoline |
28734-90-9 | 98% | 1g |
¥4368.00 | 2024-05-20 |
Perchlorocinnoline Suppliers
Perchlorocinnoline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on Perchlorocinnoline
Perchlorocinnoline: A Comprehensive Overview
Perchlorocinnoline, also known by its CAS number 28734-90-9, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound, characterized by its unique structure and properties, has emerged as a promising candidate for various applications, particularly in the development of advanced materials and pharmaceuticals. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent research findings related to perchlorocinnoline.
The molecular structure of perchlorocinnoline is based on a cinnoline skeleton, which consists of two fused aromatic rings—a pyridine ring and a pyrazine ring. The "perchloro" prefix indicates that all four available positions on the cinnoline ring are substituted with chlorine atoms. This substitution pattern not only enhances the compound's stability but also imparts unique electronic properties. Recent studies have highlighted the importance of such substitutions in modulating the electronic behavior of aromatic systems, making perchlorocinnoline a valuable component in the design of functional materials.
One of the most intriguing aspects of perchlorocinnoline is its role in the synthesis of heteroaromatic compounds. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex molecular architectures. For instance, through various coupling reactions, perchlorocinnoline can be transformed into biologically active molecules or advanced materials with tailored properties. These findings underscore its potential in drug discovery and material science.
Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing perchlorocinnoline. Traditionally, the compound was prepared via multi-step processes involving chlorination reactions on cinnoline derivatives. However, modern techniques now employ catalytic systems and microwave-assisted synthesis to streamline production. These innovations not only improve yield but also reduce reaction times, making perchlorocinnoline more accessible for large-scale applications.
In terms of applications, perchlorocinnoline has shown promise in several areas. In pharmacology, its ability to act as a ligand in metalloenzyme mimics has been explored for therapeutic purposes. Additionally, its use as an electron-deficient aromatic system has been investigated in organic electronics, where it could potentially enhance the performance of OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Moreover, recent studies have focused on the environmental impact and degradation pathways of perchlorocinnoline. Understanding its behavior under various conditions is crucial for ensuring sustainable practices in its production and application. Researchers have reported that under specific environmental conditions, perchlorocinnoline undergoes hydrolysis to form less hazardous byproducts, which is a positive indication for its eco-friendly use.
In conclusion, perchlorocinnoline (CAS No: 28734-90-9) stands out as a compound with multifaceted applications and significant potential across diverse scientific domains. Its unique structure, coupled with advancements in synthesis and application techniques, positions it as a key player in future innovations within chemistry and related fields.
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